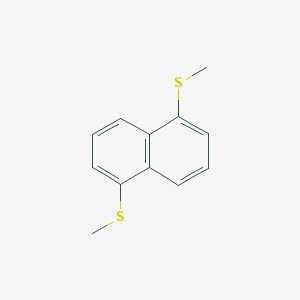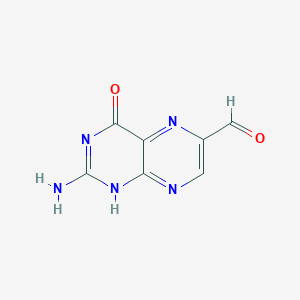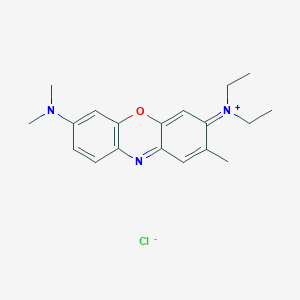
Capri Blue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capri Blue is a popular fragrance brand that offers a range of candles, diffusers, and other scented products. The company is known for its unique fragrances and high-quality products. Capri Blue has become a household name in the fragrance industry, but what makes their products stand out from the rest? In
Mécanisme D'action
The mechanism of action for Capri Blue's fragrances involves the olfactory system. The olfactory system is responsible for detecting and processing smells. When we inhale a fragrance, the molecules of the scent bind to receptors in the olfactory epithelium. These receptors send signals to the olfactory bulb, which processes the information and sends it to the brain. The brain then interprets the scent and produces a response.
Effets Biochimiques Et Physiologiques
Capri Blue's fragrances can have both biochemical and physiological effects on the body. Studies have shown that certain fragrances can reduce stress and anxiety, improve mood, and increase alertness. Fragrances can also have an impact on heart rate, blood pressure, and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
Capri Blue's fragrances can be used in lab experiments to study the effects of fragrance on behavior and physiology. The advantages of using Capri Blue's fragrances in lab experiments include their high-quality ingredients and unique fragrance profiles. However, the limitations of using fragrances in lab experiments include the variability of scent perception among individuals and the potential for confounding variables.
Orientations Futures
There are several future directions for research on Capri Blue's fragrances. One area of research could focus on the effects of fragrance on specific populations, such as individuals with anxiety or depression. Another area of research could explore the use of fragrances in healthcare settings, such as hospitals or nursing homes. Finally, research could investigate the potential for fragrances to be used as a non-pharmacological intervention for pain management.
Conclusion:
Capri Blue's fragrances have become a popular choice for consumers looking for high-quality scented products. The scientific research behind Capri Blue's fragrances has shown that certain scents can have a positive impact on mood, behavior, and physiology. While there are limitations to using fragrances in lab experiments, the potential for future research on Capri Blue's fragrances is promising.
Méthodes De Synthèse
Capri Blue uses a variety of natural and synthetic ingredients to create their fragrances. The synthesis method involves combining different scents and ingredients to create a unique fragrance profile. The company uses high-quality ingredients to ensure that their products are long-lasting and effective.
Applications De Recherche Scientifique
Capri Blue's fragrances have been the subject of several scientific studies. Researchers have studied the effects of fragrance on mood, behavior, and cognitive performance. Studies have shown that certain scents can improve mood and cognitive performance, while others can have a calming effect.
Propriétés
Numéro CAS |
1787-57-1 |
|---|---|
Nom du produit |
Capri Blue |
Formule moléculaire |
C19H24ClN3O |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
[7-(dimethylamino)-2-methylphenoxazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N3O.ClH/c1-6-22(7-2)17-12-19-16(10-13(17)3)20-15-9-8-14(21(4)5)11-18(15)23-19;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
QQOPAWAPLFHEEP-UHFFFAOYSA-M |
SMILES |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
SMILES canonique |
CC[N+](=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(C)C)C=C1C)CC.[Cl-] |
Autres numéros CAS |
1787-57-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



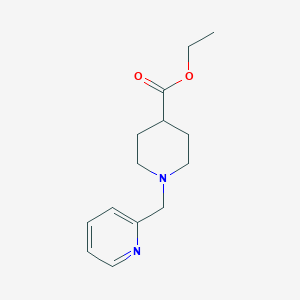
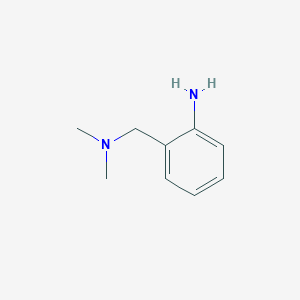
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
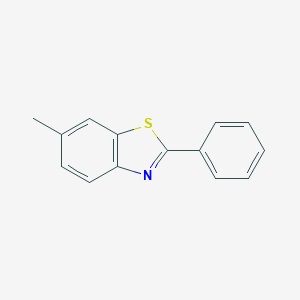
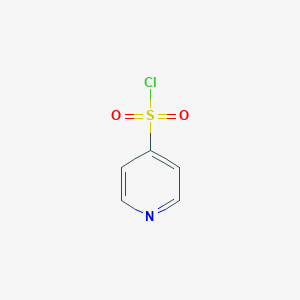
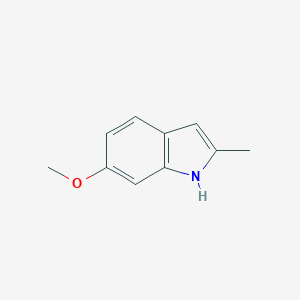
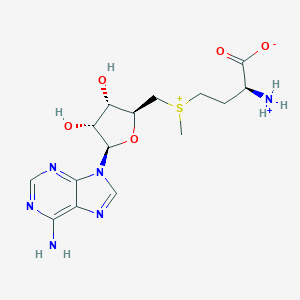
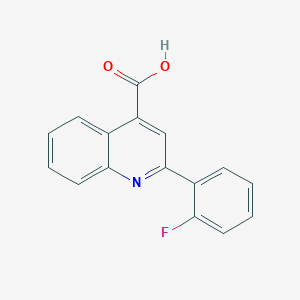
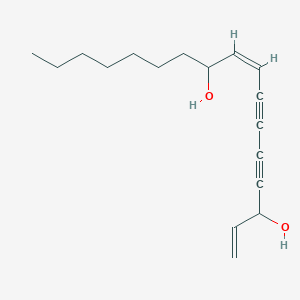
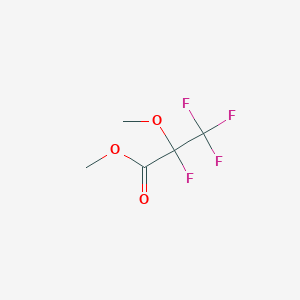
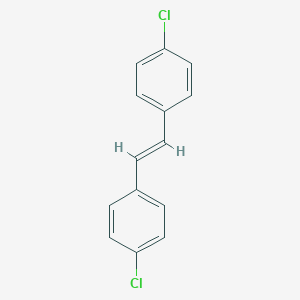
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
